Ethyl 2-cyclohexylthiazole-5-carboxylate
Description
Ethyl 2-cyclohexylthiazole-5-carboxylate is a thiazole derivative characterized by a cyclohexyl substituent at position 2 of the thiazole ring and an ethyl ester group at position 3. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and biological activity .
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
ethyl 2-cyclohexyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3 |
InChI Key |
MIYFBJJAMCPSEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyclohexylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with ethyl 2-bromoacetate to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyclohexylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group to an alcohol can be achieved using lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated thiazole derivatives.
Scientific Research Applications
Ethyl 2-cyclohexylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of ethyl 2-cyclohexylthiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with enzyme function is a key aspect of its biological activity .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares Ethyl 2-cyclohexylthiazole-5-carboxylate with key structural analogs:
Key Observations:
- Lipophilicity: The cyclohexyl group in the target compound significantly increases hydrophobicity compared to smaller substituents (e.g., amino or cyclopropylamino groups). This property may favor blood-brain barrier penetration or interaction with lipid-rich targets .
Pharmacological Potential
While direct studies on this compound are sparse, analogs provide clues:
- Antimicrobial Activity: Benzimidazole derivatives () are known for antifungal and antiparasitic activity, suggesting the target compound could be modified for similar applications .
- Neuroactive Potential: Thiazole derivatives with lipophilic groups (e.g., cyclohexyl) may interact with neuronal receptors, as seen in studies of clothianidin-related compounds (, Table 3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
